2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
Preparation Methods
Methyl protodioscin can be synthesized through various chemical routes. One common method involves the extraction from natural sources such as the plant Dioscorea. The compound is then purified using techniques like chromatography. Industrial production methods often involve large-scale extraction and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Methyl protodioscin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in the compound.
Substitution: Substitution reactions can occur at different positions on the furostanol backbone. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Methyl protodioscin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycoside reactions and mechanisms.
Biology: The compound is studied for its effects on cell proliferation and apoptosis.
Medicine: Methyl protodioscin is investigated for its potential as an anticancer agent, particularly in inducing apoptosis in cancer cells.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Methyl protodioscin exerts its effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase. It reduces mitochondrial membrane potential, releases mitochondrial cytochrome c to the cytosol, and activates caspase-3. Additionally, it downregulates Bcl-2 and p-Bad while upregulating Bax. These molecular targets and pathways are crucial for its antitumor activity .
Comparison with Similar Compounds
Methyl protodioscin is unique due to its specific glycosidic structure and potent antitumor properties. Similar compounds include:
Protodioscin: Another furostanol glycoside with similar biological activities.
Dioscin: A saponin with anticancer properties.
Diosgenin: A steroidal sapogenin used in the synthesis of various steroids. These compounds share structural similarities but differ in their specific biological activities and applications
Properties
Molecular Formula |
C52H86O22 |
---|---|
Molecular Weight |
1063.2 g/mol |
IUPAC Name |
2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22+,23?,24?,26+,27-,28+,29+,30+,31?,32?,33+,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50+,51+,52?/m1/s1 |
InChI Key |
HSSJYSJXBOCKQM-PSAGPQRNSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CC[C@@H](C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Synonyms |
methyl protodioscin methylprotodioscin MPD cpd |
Origin of Product |
United States |
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